2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide
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Overview
Description
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a pyrrolidine ring, and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the triazole moiety. Key reagents include hydrazine derivatives, acylating agents, and triazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The triazole moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
- 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-methyltriazol-4-yl)acetamide
- 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-ethyltriazol-4-yl)acetamide
Comparison: Compared to its analogs, 2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide exhibits unique properties due to the presence of the isopropyl group on the triazole ring. This structural difference can influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2-propan-2-yltriazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-11(2)22-17-9-13(19-22)18-14(23)10-21-15(24)7-12(8-16-21)20-5-3-4-6-20/h7-9,11H,3-6,10H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUKIFDYPHIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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